molecular formula C8H7BrO2 B1630632 Methyl 2-bromobenzoate CAS No. 610-94-6

Methyl 2-bromobenzoate

Cat. No.: B1630632
CAS No.: 610-94-6
M. Wt: 215.04 g/mol
InChI Key: SWGQITQOBPXVRC-UHFFFAOYSA-N
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Description

Methyl 2-bromobenzoate is an organic compound with the molecular formula C8H7BrO2. It is a derivative of benzoic acid, where a bromine atom is substituted at the second position of the benzene ring, and the carboxyl group is esterified with methanol. This compound is commonly used as an intermediate in organic synthesis and has applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

Methyl 2-bromobenzoate is widely used in scientific research due to its versatility:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicine: It is explored for its potential therapeutic properties and as a building block in drug development.

    Industry: It is used in the production of dyes, fragrances, and other specialty chemicals

Safety and Hazards

Methyl 2-bromobenzoate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest . In case of contact, immediate medical assistance is advised .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-bromobenzoate can be synthesized through the esterification of 2-bromobenzoic acid with methanol in the presence of an acid catalyst. Another method involves the bromination of methyl benzoate using bromine in the presence of a catalyst such as iron(III) bromide .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically involves the reaction of 2-bromobenzoic acid with methanol under acidic conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Methyl 2-bromobenzoate can be compared with other similar compounds such as:

  • Methyl 3-bromobenzoate
  • Methyl 4-bromobenzoate
  • Methyl 2-iodobenzoate
  • Methyl 2-chlorobenzoate

Uniqueness: this compound is unique due to the position of the bromine atom on the benzene ring, which influences its reactivity and the types of reactions it undergoes. The ortho position of the bromine atom makes it more reactive in substitution reactions compared to its meta and para counterparts .

Properties

IUPAC Name

methyl 2-bromobenzoate
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InChI

InChI=1S/C8H7BrO2/c1-11-8(10)6-4-2-3-5-7(6)9/h2-5H,1H3
Source PubChem
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InChI Key

SWGQITQOBPXVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H7BrO2
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DSSTOX Substance ID

DTXSID2060593
Record name Benzoic acid, 2-bromo-, methyl ester
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Molecular Weight

215.04 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS]
Record name Methyl 2-bromobenzoate
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Vapor Pressure

0.02 [mmHg]
Record name Methyl 2-bromobenzoate
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CAS No.

610-94-6
Record name Methyl 2-bromobenzoate
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Record name Benzoic acid, 2-bromo-, methyl ester
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Record name METHYL 2-BROMOBENZOATE
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Record name Benzoic acid, 2-bromo-, methyl ester
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Record name Methyl 2-bromobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is methyl 2-bromobenzoate utilized in the synthesis of benzo[c]chromen-6-ones?

A1: this compound serves as a key starting material in a synthetic route to benzo[c]chromen-6-ones. The process involves a Suzuki coupling reaction between this compound derivatives and 2-methoxyphenylboronic acids. This reaction is significantly accelerated by using a catalytic amount of the ionic liquid 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]). The resulting methyl 2-(2-methoxyphenyl)benzoate can then be transformed into benzo[c]chromen-6-ones. This final step can be achieved in a single step using Lewis acidic ionic liquids such as [BMIM][Al2Cl7] or [TMAH][Al2Cl7]. This approach offers a more efficient alternative to the conventional three-step process. []

Q2: Can this compound participate in Heck reactions? What are the potential outcomes?

A2: Yes, this compound can undergo Heck reactions, but the products can be influenced by the reaction conditions and the other reactants involved. For example, reacting this compound with methyl acrylate yields a mixture of an alkene product (1) and a lactone (9). Interestingly, when acrylonitrile is used instead of methyl acrylate, the reaction primarily produces a lactone (10). []

Q3: Are there any examples of this compound acting as a halogenating agent?

A3: Research has demonstrated the ability of this compound to function as a brominating reagent. It effectively brominates arene-tethered diols in a reaction sequence that also involves a cyclization step. This cascade reaction provides a pathway for the synthesis of natural products like Mafaicheenamine A. []

Q4: Can this compound be used in the synthesis of complex molecules beyond benzo[c]chromen-6-ones?

A4: Absolutely. This compound has proven useful in synthesizing various compounds. For instance, it has been employed in a four-step synthesis of N-(4-methylpentane-2-yl)-N′-[2-(2-phenylpropane-2-yl)]-benzene-1,4-diamine. [] Additionally, it serves as a starting point in the preparation of phenyl-substituted isocoumarins. This synthesis involves a tandem palladium-catalyzed C-H α-monoarylation reaction with carbonyl compounds, followed by a cyclization step. []

Q5: Is there any research on large-scale applications of this compound reactions?

A5: Yes, the synthesis of benzo[c]chromen-6-ones utilizing this compound and ionic liquids has been successfully scaled up to multi-kilogram quantities. This demonstrates the feasibility of adapting this synthetic approach for industrial production. []

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